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Compound of Interest

Compound Name: Lariatin A

Cat. No.: B10815312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conformational structures of Lariatin A and

its variants, focusing on the experimental data and methodologies used for their validation.

Lariatin A, a lasso peptide with potent anti-mycobacterial activity, presents a unique and rigid

topology that is crucial for its biological function. Understanding how structural modifications in

its variants affect this conformation is paramount for the development of new and more

effective antimicrobial agents.

Structural and Functional Comparison of Lariatin A
Variants
Lariatin A's complex structure, characterized by a macrolactam ring through which its C-

terminal tail is threaded, is stabilized by bulky amino acid residues that act as "plugs".[1]

Alterations to this structure, even minor ones, can have a significant impact on its

conformational stability and, consequently, its anti-mycobacterial efficacy. The following tables

summarize the quantitative data from structure-activity relationship (SAR) studies on various

Lariatin A variants.

Table 1: Anti-mycobacterial Activity of Lariatin A and B
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Compound Target Organism MIC (µg/mL) Citation

Lariatin A
Mycobacterium

smegmatis
3.13 [2][3]

Lariatin B
Mycobacterium

smegmatis
6.25 [2][3]

Lariatin A
Mycobacterium

tuberculosis H37Rv
0.39 [1][3]

Table 2: Relative Anti-mycobacterial Activity of Lariatin A
Variants against M. smegmatis

Variant Position Substitution
Relative
Activity (%)*

Citation

Y6F 6 Phe 50-120 [4]

Y6W 6 Trp 50-120 [4]

Y6A 6 Ala <50 [4]

G11A 11 Ala <50 [4]

N14A 14 Ala <50 [4]

V15A 15 Ala >120 [4]

I16A 16 Ala >120 [4]

K17R 17 Arg >120 [4]

P18A 18 Ala >120 [4]

V15A/I16A 15/16 Ala/Ala >120 [4]

*Relative activity is based on the inhibition zone compared to wild-type Lariatin A (100%).
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Detailed methodologies are crucial for the reproducible validation of the conformational

structures of Lariatin A variants. The following sections outline the key experimental protocols

used in the cited studies.

Generation and Purification of Lariatin A Variants
Lariatin A variants are typically generated through site-directed mutagenesis of the larA gene,

which is then expressed in a suitable host strain such as a larA-deficient Rhodococcus jostii.[4]

Purification by High-Performance Liquid Chromatography (HPLC):

Column: C18 reverse-phase column (e.g., CAPCELL PAK C18).[5]

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[6][7]

Mobile Phase B: Acetonitrile with 0.1% TFA.[6][7]

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to

elute the peptides based on their hydrophobicity.[7] For example, a 30-minute linear gradient

from 20% to 30% acetonitrile containing 0.05% TFA.

Detection: UV detection at 210-220 nm.[6]

Fraction Collection: Fractions containing the purified peptide are collected, analyzed for

purity by analytical HPLC, and then lyophilized.[7]

Antimicrobial Susceptibility Testing
The anti-mycobacterial activity of Lariatin A and its variants is commonly assessed using the

paper disk diffusion method or by determining the Minimum Inhibitory Concentration (MIC).

Paper Disk Diffusion Method:

A lawn of the test organism (e.g., Mycobacterium smegmatis) is spread on an appropriate

agar medium.

Sterile paper disks are impregnated with a known concentration of the test compound.
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The disks are placed on the agar surface.

The plates are incubated, and the diameter of the inhibition zone around each disk is

measured.[4]

Minimum Inhibitory Concentration (MIC) Determination:

Agar Dilution Method: The test compound is incorporated into the agar medium at various

concentrations. The plates are then inoculated with the test organism, and the MIC is

determined as the lowest concentration that inhibits visible growth.[1]

Liquid Microdilution Method: Serial dilutions of the test compound are prepared in a 96-well

microplate containing liquid growth medium. The wells are inoculated with the test organism,

and the MIC is determined as the lowest concentration that inhibits growth after a specified

incubation period.[1]

Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

three-dimensional structure of peptides in solution. For Lariatin A and its variants, 2D NMR

experiments such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly

informative.

General NMR Protocol for a Lariatin A Variant:

Sample Preparation: The purified peptide is dissolved in an appropriate deuterated solvent

(e.g., D₂O).

Data Acquisition: 2D NMR spectra (e.g., ROESY) are acquired on a high-field NMR

spectrometer. The mixing time for ROESY experiments is a critical parameter and should be

optimized to observe key correlations.

Data Processing and Analysis: The acquired data is processed using specialized software.

The ROESY spectra reveal through-space correlations between protons that are close to

each other, providing distance restraints that are used to calculate the 3D structure of the

peptide.
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Computational Modeling and Molecular Dynamics
Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and

conformational stability of Lariatin A variants at an atomic level.

General MD Simulation Protocol:

System Setup: The initial structure of the Lariatin A variant is placed in a simulation box

filled with a chosen water model. Ions are added to neutralize the system.

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is

chosen to describe the interactions between atoms.[8]

Energy Minimization: The energy of the system is minimized to remove any steric clashes or

unfavorable contacts.

Equilibration: The system is gradually heated and equilibrated at the desired temperature

and pressure.

Production Run: The main simulation is run for a sufficient length of time (nanoseconds to

microseconds) to sample the conformational space of the peptide.[8]

Trajectory Analysis: The resulting trajectory is analyzed to study the conformational

dynamics, stability of key structural features (e.g., the salt bridge between Lys17 and Pro18),

and to calculate various structural parameters.[9]

Visualizing Key Processes and Structures
The following diagrams, generated using the DOT language, illustrate the experimental

workflow for analyzing Lariatin A variants and the key structural features of Lariatin A.
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Caption: Experimental workflow for the generation, purification, and validation of Lariatin A
variants.
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Caption: Key structural features of the Lariatin A lasso peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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